Cyclomarin A - 169062-92-4

Cyclomarin A

Catalog Number: EVT-266202
CAS Number: 169062-92-4
Molecular Formula: C56H82N8O11
Molecular Weight: 1043.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclomarin A is a natural antibacterial peptide, activating the AAA+ protease ClpC/ClpP, causing cell death by uncontrolled protein degradation.
Classification

Cyclomarin A falls under the classification of cyclic peptides, specifically within the category of heptapeptides, due to its composition of seven amino acid residues. Its molecular formula is C₃₇H₅₃N₇O₉S, and it has a molecular weight of approximately 749.92 g/mol. The compound's structure and classification highlight its complexity and the intricate biosynthetic pathways involved in its production.

Synthesis Analysis

The synthesis of Cyclomarin A has been a focus of research due to its complex structure and the challenges associated with its total synthesis. Several methods have been developed, emphasizing stereoselectivity and efficiency:

  1. Asymmetric Chelate-Enolate Claisen Rearrangement: This key step allows for the formation of chiral centers in the synthesis process.
  2. Asymmetric Hydrogenation: This technique is employed to introduce hydrogen atoms selectively, ensuring the correct stereochemistry.
  3. Diastereoselective Additions: The use of organozinc and -titanium reagents in diastereoselective additions helps in constructing the cyclic structure of Cyclomarin A.

Recent studies have reported successful synthetic routes that not only yield Cyclomarin A but also allow for the creation of various derivatives, enhancing its potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of Cyclomarin A is notable for its cyclic arrangement and the presence of unusual amino acids, which include two non-proteinogenic residues. The cyclic nature contributes to its stability and bioactivity.

  • Key Features:
    • Cyclic Heptapeptide: Composed of seven amino acids linked in a loop.
    • Unusual Amino Acids: The presence of these residues is critical for its biological function.

The three-dimensional conformation plays a crucial role in how Cyclomarin A interacts with biological targets, influencing its mechanism of action .

Chemical Reactions Analysis

Cyclomarin A participates in various chemical reactions that can modify its structure or enhance its biological properties:

  • Hydrolysis: Under certain conditions, Cyclomarin A can undergo hydrolysis, leading to the breakdown of peptide bonds.
  • Modification Reactions: Derivatives can be synthesized through side chain modifications, allowing for the exploration of structure-activity relationships.
  • Reactivity with Biological Targets: Cyclomarin A has been shown to interact with specific enzymes and proteins within pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, showcasing its potential therapeutic applications .
Mechanism of Action

The mechanism by which Cyclomarin A exerts its biological effects involves specific interactions with target proteins:

  • Inhibition of Proteases: Cyclomarin A targets ClpC1, a subunit of the caseinolytic protease in Mycobacterium tuberculosis, disrupting protein degradation pathways essential for bacterial survival.
  • Impact on Malaria Parasites: It also affects PfAp3Ase in Plasmodium falciparum, indicating a dual-target mechanism that could be leveraged for drug development against both tuberculosis and malaria.

These interactions highlight the compound's potential as a lead structure for new therapeutic agents .

Physical and Chemical Properties Analysis

Cyclomarin A exhibits several physical and chemical properties that are relevant to its function:

  • Solubility: It is soluble in organic solvents but shows limited solubility in water, which can affect its bioavailability.
  • Stability: The cyclic structure contributes to a degree of stability under physiological conditions, although it may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to analyze its structure and confirm purity during synthesis .
Applications

The applications of Cyclomarin A extend beyond basic research into practical therapeutic uses:

  1. Antibacterial Activity: Its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis positions it as a candidate for new anti-tuberculosis therapies.
  2. Antimalarial Potential: The ability to inhibit Plasmodium falciparum suggests that derivatives could be developed into antimalarial drugs.
  3. Drug Development: Ongoing research into analogs and derivatives aims to optimize efficacy and reduce toxicity, paving the way for clinical applications.
Discovery and Isolation of Cyclomarin A

Historical Context of Marine Natural Product Discovery

The systematic exploration of marine environments for bioactive natural products represents a significant paradigm shift in drug discovery that gained momentum in the late 20th century. Prior to the 1980s, marine ecosystems remained largely unexplored for their pharmaceutical potential, with drug discovery efforts predominantly focused on terrestrial sources. This terrestrial bias stemmed from technical challenges associated with marine sample collection, cultivation difficulties of marine microorganisms, and the prevailing assumption that marine actinomycetes were merely washed into the sea from terrestrial habitats [1] [6]. The recognition that marine actinomycetes constitute indigenous populations with unique adaptations to saline environments fundamentally changed this perspective. These microorganisms evolved distinct biosynthetic pathways capable of producing novel chemical scaffolds not observed in terrestrial counterparts, making them prime targets for antibiotic discovery [6]. This shift proved particularly timely given the escalating crisis of multidrug-resistant pathogens and the dwindling pipeline of novel antibiotics from traditional sources. The discovery of cyclomarin A emerged within this transformative period, exemplifying the pharmaceutical potential of marine actinomycetes when explored with innovative cultivation and isolation techniques [1] [6].

Isolation from Streptomyces spp. in Marine Environments

Cyclomarin A was first isolated in 1999 by the research groups of Fenical and Clardy from the marine actinobacterium Streptomyces sp. strain CNB-982, collected from sediments in Mission Bay, California [1] [2]. This strain was isolated using selective media incorporating seawater, reflecting the obligate marine nature of the bacterium and its physiological adaptation to the marine environment. The initial fermentation of this strain (11 × 1L flasks) yielded minimal quantities of cyclomarin A (57 mg), alongside smaller amounts of cyclomarins B (1 mg) and C (1 mg), highlighting the significant technical challenges associated with isolating marine-derived natural products [4]. The purification process employed bioassay-guided fractionation coupled with advanced chromatographic techniques (including HPLC), leveraging the compounds' distinct UV profiles and biological activities to track the active principles through the complex extract [1].

Structural elucidation via NMR spectroscopy and high-resolution mass spectrometry revealed cyclomarin A as a cyclic heptapeptide featuring an unprecedented array of non-proteinogenic amino acids: [1] [2] [4]:

  • N'-(1,1-dimethyl-2,3-epoxypropyl)-β-hydroxytryptophan: A modified tryptophan with a prenyl-derived epoxide moiety attached to the indole nitrogen and β-hydroxylation.
  • syn-β-methoxyphenylalanine: A methoxylated phenylalanine with a specific stereochemical configuration.
  • (2S,3R)-2-amino-3,5-dimethylhex-4-enoic acid: A branched-chain unsaturated amino acid.
  • β-hydroxyleucine: A hydroxylated leucine derivative.
  • N-methylleucine: Two distinct N-methylated leucine residues.
  • Alanine and Valine: Common proteinogenic amino acids.

Table 1: Key Structural Features of Cyclomarin A and Related Cyclomarins

Structural FeatureCyclomarin ACyclomarin CM10709
Tryptophan ModificationN'-(1,1-dimethyl-2,3-epoxypropyl)-β-OHN-prenyl-β-OHN-prenyl-β-OH (presumed)
Position ④ Amino Acidsyn-β-methoxyphenylalaninesyn-β-methoxyphenylalaninesyn-β-methoxyphenylalanine?
Position ⑦ Amino Acid(2S,3R)-2-amino-3,5-dimethylhex-4-enoic acid(2S,3R)-2-amino-3,5-dimethylhex-4-enoic acidValine
Leucine Oxidation (②)β-hydroxyleucineβ-hydroxyleucineUnknown
Unique CharacteristicsEpoxidized prenyl on TrpNon-epoxidized prenyl on TrpValine at position ⑦

Subsequent explorations identified closely related analogues, notably cyclomarin M (generated via mutasynthesis by feeding N-methyltryptophan to a prenyltransferase-deficient mutant), characterized by the replacement of the prenylated tryptophan with an N-methyltryptophan [3]. Furthermore, M10709, isolated in 2010 from a clinically derived Streptomyces sp. IFM 10,709, was found to differ from cyclomarin C primarily by the replacement of the unsaturated amino acid at position ⑦ with valine [1] [2]. The discovery of metamarine (from a soil metagenome project) revealed further structural variations within this family, including an alanine at position ③ instead of valine [1]. These discoveries underscore the structural diversity within the cyclomarin family and the role of specific marine Streptomyces strains in producing these complex metabolites.

Early Characterization of Anti-Inflammatory and Antimycobacterial Activity

Initial pharmacological screening of the crude extract containing cyclomarin A revealed promising broad bioactivity, prompting further investigation of the purified components. Early studies demonstrated significant in vitro anti-inflammatory activity for cyclomarin A, although the precise molecular mechanism remained undefined initially. This activity was considered potentially valuable for modulating inflammatory pathways involved in various disease states [2] [4].

More strikingly, cyclomarin A and its analogues exhibited exceptional and selective antimycobacterial activity. They demonstrated potent activity against a range of mycobacteria, including Mycobacterium tuberculosis (the causative agent of tuberculosis), with minimum inhibitory concentrations (MICs) in the nanomolar range [1]. Crucially, this potent activity extended to multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, which pose a severe global health threat due to their resistance to conventional first- and second-line drugs like rifampicin [1] [5]. This activity profile was particularly significant given the rising tuberculosis burden (approximately 10 million cases and 1.5 million deaths annually at the time) and the critical need for agents with novel mechanisms of action to combat drug-resistant forms [1].

Importantly, the antimycobacterial activity was found to be highly selective. Cyclomarin A showed little to no activity against a broad panel of Gram-positive or Gram-negative bacteria, fungi, or yeasts, suggesting a mechanism specific to mycobacteria [1] [2]. Early mechanistic studies, later confirmed in more detail, indicated that cyclomarin A exerts its lethal effect on mycobacteria by allosterically binding to the N-terminal domain (NTD) of the bacterial caseinolytic protease C1 (ClpC1). This binding event dysregulates the proteolytic activity of the Clp protease complex (ClpP1P2), leading to uncontrolled protein degradation and ultimately bacterial cell death [1]. This mechanism represented a novel target not exploited by existing anti-TB drugs.

Simultaneously, cyclomarin A and related compounds were identified as potent inhibitors of the malaria parasite Plasmodium falciparum, also at nanomolar concentrations [1] [5]. The antiplasmodial activity was later linked to inhibition of a different target, Plasmodium falciparum diadenosine triphosphate hydrolase (PfAp3Aase), distinct from the ClpC1 target in mycobacteria [1] [5]. This dual, target-specific activity against two major global pathogens (TB and malaria) significantly heightened the pharmacological interest in cyclomarin A.

Table 2: Early Characterized Biological Activities of Cyclomarin A

Biological ActivityTarget Organism/SystemPotency (in vitro)Key Findings & Significance
Antimycobacterial ActivityMycobacterium tuberculosisnM range (MIC)Effective against drug-susceptible, MDR, and XDR strains; Highly selective for mycobacteria.
Antimycobacterial MechanismClpC1 N-terminal domain (NTD)Allosteric inhibitionCauses uncontrolled proteolysis by ClpP1P2 protease; Novel target not used by existing TB drugs.
Anti-Malarial ActivityPlasmodium falciparumnM range (IC50)Potent inhibition of parasite growth; Activity extends to drug-resistant strains.
Anti-Malarial MechanismPfAp3AaseEnzyme inhibitionDistinct molecular target from the anti-TB mechanism.
Anti-Inflammatory ActivityIn vitro modelsModerate (Specific values not detailed in sources)Observed in crude extracts and purified compound; Exact mechanism undefined initially.

The unique structure, featuring multiple non-proteinogenic amino acids and complex modifications, coupled with its potent and selective activity against two major human pathogens via novel mechanisms, established cyclomarin A as a highly promising lead compound for anti-infective drug development. Its discovery epitomized the potential of marine actinomycetes, particularly marine-adapted Streptomyces species, as a rich source of novel chemical scaffolds with significant therapeutic potential against diseases of high unmet medical need.

Properties

CAS Number

169062-92-4

Product Name

Cyclomarin A

IUPAC Name

(3S,6S,9S,12S,15S,18S,21S)-21-[(2R)-3-hydroxy-2-methylpropyl]-3-[(R)-hydroxy-[1-[2-[(2R)-oxiran-2-yl]propan-2-yl]indol-3-yl]methyl]-15-[(R)-methoxy(phenyl)methyl]-1,10,18-trimethyl-6-[(2R)-4-methylpent-3-en-2-yl]-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone

Molecular Formula

C56H82N8O11

Molecular Weight

1043.3 g/mol

InChI

InChI=1S/C56H82N8O11/c1-30(2)24-34(8)44-52(70)60-45(47(66)38-27-64(56(10,11)42-29-75-42)39-23-19-18-22-37(38)39)55(73)63(13)41(26-33(7)28-65)50(68)57-35(9)49(67)61-46(48(74-14)36-20-16-15-17-21-36)53(71)58-43(32(5)6)54(72)62(12)40(25-31(3)4)51(69)59-44/h15-24,27,31-35,40-48,65-66H,25-26,28-29H2,1-14H3,(H,57,68)(H,58,71)(H,59,69)(H,60,70)(H,61,67)/t33-,34-,35+,40+,41+,42+,43+,44+,45+,46+,47-,48-/m1/s1

InChI Key

WCNJVJCYRBJSLC-BCJYPDSRSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC

Solubility

Soluble in DMSO

Synonyms

Cyclomarin A

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)[C@@H](C2=CN(C3=CC=CC=C32)C(C)(C)[C@@H]4CO4)O)[C@H](C)C=C(C)C)CC(C)C)C)C(C)C)[C@@H](C5=CC=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.